molecular formula C9H18Cl2N4O B6272282 N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine dihydrochloride CAS No. 1955541-43-1

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine dihydrochloride

Cat. No.: B6272282
CAS No.: 1955541-43-1
M. Wt: 269.2
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Description

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine dihydrochloride (CAS Number 1955541-43-1) is a chemical compound with a molecular formula of C9H18Cl2N4O and a molecular weight of 269.17 g/mol . This salt form features a pyrrolidine core linked to a 5-methyl-1,2,4-oxadiazole ring system, a privileged scaffold in medicinal chemistry known for its bioisosteric properties and presence in pharmacologically active molecules . The 1,2,4-oxadiazole heterocycle is a key structural motif in drug discovery due to its ability to mimic ester or amide functional groups, often leading to improved metabolic stability and diverse biological activities . This specific molecular architecture makes it a compound of interest for researchers in various fields, including neuroscience and GPCR (G-protein coupled receptor) studies. While this compound is structurally related to other research compounds investigated for central nervous system (CNS) targets, its precise mechanism of action and specific research applications are yet to be fully characterized in the public scientific literature . Researchers value this compound for its potential use as a building block in chemical synthesis or as a tool compound for probing biological systems in early-stage discovery research. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1955541-43-1

Molecular Formula

C9H18Cl2N4O

Molecular Weight

269.2

Origin of Product

United States

Biological Activity

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an oxadiazole moiety. Its molecular formula is C10H15N5O2C_{10}H_{15}N_{5}O_{2} with a molecular weight of approximately 225.26 g/mol. The presence of both nitrogen and oxygen heteroatoms in the oxadiazole ring contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It could interact with specific receptors, modulating their activity and influencing physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, which are common among compounds containing pyrrolidine and oxadiazole structures.

Antimicrobial Properties

Recent studies have shown that derivatives of pyrrolidine and oxadiazole exhibit significant antimicrobial activity against various pathogens. For instance:

  • Antibacterial Activity : Compounds similar to N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values for related compounds range from 4.69 to 22.9 µM against Bacillus subtilis and 2.33 to 156.47 µM against E. coli .
PathogenMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47

Case Studies

  • Pyrrolidine Derivatives : A study evaluated various pyrrolidine derivatives for their antimicrobial efficacy and found that certain modifications led to enhanced activity against both bacterial and fungal strains . The structure–activity relationship (SAR) indicated that specific substituents significantly impacted the bioactivity.
  • Oxadiazole Compounds : Research on oxadiazole-containing compounds has highlighted their potential in treating infections caused by resistant bacteria due to their unique mechanisms of action .

Toxicological Profile

The compound has been classified with acute toxicity warnings, indicating it is harmful if swallowed or in contact with skin . Understanding the toxicological aspects is crucial for evaluating its safety in therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

The compound is part of the oxadiazole family, which is known for its diverse biological activities. Oxadiazoles have been investigated for their potential as anti-inflammatory, analgesic, and anticancer agents. The specific structure of N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine dihydrochloride enhances its pharmacological profile.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated that oxadiazole derivatives can target specific pathways involved in tumorigenesis, making them candidates for further development in cancer therapeutics .

Anti-inflammatory Properties

The anti-inflammatory effects of oxadiazoles have been documented in several studies. Compounds within this class can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may also possess similar anti-inflammatory capabilities .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are noteworthy. Research has shown that these compounds can exhibit activity against a range of pathogens, including bacteria and fungi.

Potential Therapeutic Uses

Given its structural characteristics and preliminary findings regarding its biological activities, this compound holds promise for various therapeutic applications.

Neurological Disorders

Emerging research suggests that oxadiazole derivatives may play a role in treating neurological disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems. This opens avenues for investigating their potential in conditions such as anxiety and depression .

Rare Diseases

Clinical trials are exploring the use of similar compounds in the treatment of rare diseases associated with metabolic dysregulation. The unique properties of this compound could be leveraged for developing targeted therapies in this area .

Data Summary Table

Application AreaObserved EffectsReferences
Medicinal ChemistryAnticancer activity ,
Anti-inflammatory properties
Antimicrobial ActivityEfficacy against resistant bacteria ,
Potential Therapeutic UsesNeurological disorders
Rare disease treatments

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s analogs differ in substituents on the oxadiazole ring, linker groups, and amine scaffolds. Below is a comparative analysis:

Compound Molecular Formula Key Substituents Molecular Weight Purity Notable Features Reference
Target Compound C₁₀H₁₇Cl₂N₄O Pyrrolidine, 5-methyl-oxadiazole 260.73 95% Dihydrochloride salt; high solubility
N-Methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine C₁₂H₁₄N₄O Benzyl, 5-methyl-oxadiazole 203.24 97% Aromatic benzyl group; lower solubility in polar solvents
3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline C₉H₉N₃O Aniline, 5-methyl-oxadiazole 175.18 97% Primary amine; potential for electrophilic substitution
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine C₁₁H₁₈N₄O Cyclopropyl-oxadiazole, pyrrolidine 222.29 N/A Enhanced metabolic stability due to cyclopropyl group
Key Observations:

Amine Scaffold :

  • The pyrrolidine ring in the target compound and its cyclopropyl analog () confers conformational rigidity, favoring interactions with G-protein-coupled receptors (GPCRs) or enzymes.
  • The benzyl group in the Thermo Scientific analog () may enhance π-π stacking in hydrophobic binding pockets.

Salt Form :

  • The dihydrochloride salt of the target compound improves solubility compared to the free base or neutral analogs (e.g., aniline derivative in ).

Availability and Commercial Status

  • The free base of the target compound (C₁₀H₁₈N₄O) is listed as discontinued by CymitQuimica .
  • The dihydrochloride salt remains available via AK Scientific at 95% purity (Catalog No. 0757DQ) .
  • The benzyl-substituted analog is marketed by Thermo Scientific (250 mg, 97% purity) .

Preparation Methods

Heterocyclization of Amidoximes and Carboxylic Acid Derivatives

The most widely adopted method involves reacting 5-methyl-1,2,4-oxadiazole-3-carboxamidoxime with activated carboxylic acids or esters. For instance, N-methylpyrrolidin-3-amine derivatives can be coupled to the oxadiazole via a methylene bridge. A pivotal study demonstrated that using propylphosphonic anhydride (T3P) as an activating agent in the presence of triethylamine (TEA) at 80°C achieves yields of 87–97% for analogous 3,5-disubstituted-1,2,4-oxadiazoles. This method’s efficiency stems from T3P’s ability to facilitate rapid coupling while minimizing side reactions.

Vilsmeier Reagent-Mediated Activation

An alternative one-pot approach employs Vilsmeier reagent (POCl₃/DMF) to activate carboxylic acids directly, enabling cyclization with amidoximes under mild conditions. This method, reported by Zarei et al., yields 61–93% of 1,2,4-oxadiazoles without requiring pre-activation of the acid. For the target compound, 5-methyl-1,2,4-oxadiazole-3-carboxylic acid could be generated in situ and subsequently coupled to N-methylpyrrolidin-3-amine .

Stepwise Synthesis and Intermediate Characterization

Synthesis of 5-Methyl-1,2,4-oxadiazole-3-carboxamidoxime

The precursor 5-methyl-1,2,4-oxadiazole-3-carboxamidoxime is synthesized via nitrile oxide cyclization. Reacting 3-cyano-5-methyl-1,2,4-oxadiazole with hydroxylamine hydrochloride in ethanol under reflux yields the amidoxime intermediate. Microwave-assisted methods further enhance reaction rates, reducing processing time from hours to minutes.

Coupling to Pyrrolidine Backbone

The amidoxime intermediate is then alkylated with N-methylpyrrolidin-3-amine using a two-step protocol:

  • Activation : The amidoxime’s hydroxyl group is activated via tosylation or mesylation.

  • Nucleophilic Substitution : Reaction with N-methylpyrrolidin-3-amine in acetonitrile at 60°C facilitates the formation of the methylene bridge.

Key Reaction Parameters :

  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility.

  • Catalyst : Potassium carbonate or TEA neutralizes HCl byproducts.

  • Temperature : 60–80°C balances reaction rate and side-product formation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight acetonitrile as the optimal solvent due to its high dielectric constant and compatibility with amine nucleophiles. Elevated temperatures (80°C) accelerate substitution but risk decomposition of the oxadiazole ring. A balance is achieved at 60°C with prolonged reaction times (6–12 hours).

Catalytic Enhancements

The addition of tetrabutylammonium fluoride (TBAF) as a phase-transfer catalyst improves yields by 15–20% in biphasic systems. Similarly, microwave irradiation reduces reaction times to 30–60 minutes while maintaining yields above 85%.

Salt Formation and Purification

Dihydrochloride Salt Preparation

The free base is treated with hydrogen chloride (HCl) in ethanol to precipitate the dihydrochloride salt. Critical parameters include:

  • Stoichiometry : 2 equivalents of HCl ensure complete protonation.

  • Temperature : Slow addition at 0°C prevents exothermic decomposition.

  • Crystallization : Anti-solvent addition (e.g., diethyl ether) enhances crystal purity.

Chromatographic Purification

Despite the final compound’s oily nature (as reported in SigmaAldrich’s documentation), flash chromatography on silica gel with CH₂Cl₂/MeOH/NH₄OH (90:9:1) effectively removes unreacted amines and byproducts.

Industrial-Scale Considerations

Cost-Effective Activating Agents

While T3P offers high yields, its cost necessitates alternatives for large-scale production. Carbodiimide-based reagents (e.g., EDC, DCC) coupled with hydroxybenzotriazole (HOBt) provide a budget-friendly option, albeit with longer reaction times.

Comparative Analysis of Synthetic Routes

MethodReactantsConditionsYield (%)AdvantagesLimitations
T3P-Mediated CouplingAmidoxime, Activated Carboxylic AcidTEA, 80°C, 0.5–6 h87–97High yield, short durationCostly reagent (T3P)
Vilsmeier ActivationCarboxylic Acid, AmidoximePOCl₃/DMF, RT61–93One-pot, no pre-activationRequires anhydrous conditions
Microwave-AssistedNitrile, HydroxylamineMWI, 100°C, 20 min78–85Rapid, energy-efficientSpecialized equipment needed

Q & A

Q. How to address discrepancies between computational predictions and experimental results?

  • Methodological Answer :
  • Parameter refinement : Adjust solvent effects or entropy corrections in simulations.
  • Experimental validation : Repeat under controlled conditions (e.g., inert atmosphere) to exclude external factors .

Q. What methods optimize reaction yield when scaling from milligram to gram quantities?

  • Methodological Answer :
  • Flow chemistry : Enhances heat/mass transfer for exothermic reactions.
  • Process analytical technology (PAT) : In-line IR/NMR monitors reaction progression .

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